Product packaging for Benzyl-pyridin-3-ylmethyl-amine(Cat. No.:CAS No. 63361-56-8)

Benzyl-pyridin-3-ylmethyl-amine

Cat. No.: B1296348
CAS No.: 63361-56-8
M. Wt: 198.26 g/mol
InChI Key: COHYOBKZKMKMIX-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Amines in Chemical Sciences

Pyridine-containing amines are a class of organic compounds of significant interest across various fields of chemical science due to the unique properties conferred by the pyridine (B92270) nucleus. nih.gov The pyridine ring, a six-membered aromatic heterocycle, is structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. alfachemic.comnih.gov This substitution has profound effects on the molecule's electronic properties, basicity, and reactivity. nih.govyoutube.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, appearing in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govrsc.org The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This ability, combined with its characteristic solubility and stability, makes the pyridine moiety a valuable component in drug design. nih.govrsc.org Pyridine derivatives have been integral to the development of drugs for a wide range of conditions, including cancer, central nervous system disorders, and infections. nih.govresearchgate.net Over 7,000 existing drug molecules contain a pyridine component. nih.govrsc.org

Beyond pharmaceuticals, pyridine-containing amines are pivotal in catalysis and materials science. The lone pair of electrons on the pyridine nitrogen atom, which is not delocalized within the aromatic system, allows it to function effectively as a ligand for transition metals. alfachemic.comyoutube.com These pyridine-metal complexes are used as catalysts in a multitude of organic reactions, including hydrogenations, hydroformylations, polymerizations, and cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. alfachemic.comnih.govnih.govacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by adding substituents to the ring, allowing for precise control over the catalytic activity and selectivity. nih.govacs.org In materials science, pyridine derivatives are being explored for the development of functional materials such as conducting polymers and sensors. biosynce.com They are also used in the agrochemical industry to create effective and selective herbicides and pesticides. nih.govbiosynce.com

Overview of Research Trajectories for Benzyl-pyridin-3-ylmethyl-amine and Structural Analogues

Research on this compound and its structural analogues primarily focuses on their synthesis and utility as building blocks for more complex molecules. While extensive literature on this compound itself is not widespread, studies on closely related compounds provide insight into its potential research trajectories. These analogues are often investigated as intermediates in the synthesis of targeted chemical libraries for screening in drug discovery or as ligands for catalysis.

Structural analogues such as N-Benzylpyridin-3-amine and substituted versions like (4-Chloro-benzyl)-pyridin-3-ylmethyl-amine are part of this research landscape. echemi.comchemdad.com The investigations often revolve around developing efficient synthetic pathways and exploring their reactivity. For instance, research into related palladium(II) complexes with pyridine ligands examines how substituents on the pyridine ring influence catalytic activity in cross-coupling reactions. nih.govacs.org This suggests a potential research avenue for this compound as a ligand in organometallic catalysis.

The primary role of these compounds in current research appears to be as chemical intermediates. vibrantpharma.com They provide a versatile scaffold that can be further modified to produce a diverse range of derivatives for various applications, from pharmaceuticals to materials science.

Table 1: Physicochemical Properties of this compound and Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 63361-56-8 C13H14N2 198.26
This compound hydrochloride 856848-50-5 C13H15ClN2 Not specified
N-Benzylpyridin-3-amine 114081-08-2 C12H12N2 184.24
(4-Chloro-benzyl)-pyridin-3-ylmethyl-amine 212392-65-9 C13H13ClN2 232.71
Methyl-(2-pyridin-3-yl-benzyl)-amine 857284-05-0 C13H14N2 198.26

Data sourced from multiple chemical databases and supplier information. echemi.comchemdad.comvibrantpharma.comsigmaaldrich.comguidechem.com

Methodological Approaches in this compound Research

The study of this compound and its analogues employs a range of standard and advanced chemical methodologies, from synthesis to characterization and functional assessment.

Synthesis: The preparation of such amines often involves well-established organic reactions. Key synthetic strategies include:

Reductive Amination: A common method for forming C-N bonds. This could involve the reaction of 3-pyridinecarboxaldehyde (B140518) with benzylamine (B48309), or pyridine-3-carbaldehyde with a benzylamine equivalent, in the presence of a reducing agent. A similar route using 1-Benzyl-4-methylpiperidin-3-one and sodium triacetoxyborohydride (B8407120) has been reported for a related structure. googleapis.com

N-Alkylation of Amines: This involves the reaction of a primary amine (e.g., 3-(aminomethyl)pyridine) with a benzyl (B1604629) halide. Alternatively, alcohols can be used as alkylating agents in "borrowing hydrogen" methodologies, which are considered green and atom-economic, often utilizing manganese or ruthenium-based catalysts. organic-chemistry.org

Catalyst-Free Methods: Recent research has focused on developing more environmentally benign synthetic routes. For example, the synthesis of 2-benzyl-N-substituted anilines has been achieved through a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

Characterization: Once synthesized, the identity and purity of the compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govacs.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. echemi.com

X-ray Crystallography: For solid, crystalline materials, this method provides definitive proof of structure by mapping the atomic positions in three-dimensional space. nih.govacs.org

Functional Assessment: If the compound is being investigated for a specific application, further methodological approaches are used.

Catalytic Activity Testing: If evaluated as a ligand, the compound would be complexed with a metal (e.g., palladium), and the resulting complex's catalytic efficiency would be tested in specific reactions, such as the Suzuki-Miyaura or Heck cross-coupling reactions. nih.govacs.org The reaction yield and turnover frequency are key metrics used to quantify performance. nih.gov

Biological Screening: If designed as a potential pharmaceutical, the compound would undergo a series of in vitro and in vivo assays to assess its biological activity against specific targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1296348 Benzyl-pyridin-3-ylmethyl-amine CAS No. 63361-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10,15H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYOBKZKMKMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303757
Record name N-Nicotinylbenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63361-56-8
Record name 63361-56-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nicotinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthesis Strategies for Benzyl-pyridin-3-ylmethyl-amine Architectures

The foundational approaches to assembling the this compound scaffold typically involve the formation of the key carbon-nitrogen bonds through condensation, reductive amination, or alkylation reactions.

Condensation reactions represent a direct approach to forming the imine precursor of this compound. This strategy involves the reaction of an appropriate aldehyde with a primary amine, leading to the formation of a C=N double bond and the elimination of a water molecule. For the synthesis of the target scaffold, two primary condensation pathways are feasible:

Benzaldehyde with 3-aminomethylpyridine: In this route, benzaldehyde is condensed with 3-aminomethylpyridine (also known as picolylamine).

Pyridine-3-carbaldehyde with benzylamine (B48309): Alternatively, pyridine-3-carbaldehyde can be reacted with benzylamine.

These reactions are typically catalyzed by an acid and require the removal of water to drive the equilibrium towards the imine product. The resulting imine can then be reduced in a subsequent step to yield the final secondary amine. For instance, the condensation of an amine with an aldehyde in an alcohol solution is a known method for synthesizing imines, which are precursors to the target amine structure. googleapis.com

Reductive amination is a highly versatile and widely used one-pot procedure for the synthesis of amines. This method combines the condensation reaction and the subsequent reduction of the imine intermediate into a single synthetic operation. The reaction typically involves mixing an aldehyde or ketone with an amine in the presence of a suitable reducing agent. masterorganicchemistry.com

This protocol avoids the isolation of the often-unstable imine intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The process is a cornerstone for installing a variety of alkyl groups onto an amine. masterorganicchemistry.com

The synthesis of this compound via reductive amination can be achieved by reacting either benzaldehyde with 3-aminomethylpyridine or pyridine-3-carbaldehyde with benzylamine, in the presence of a reducing agent. The reaction is often carried out in solvents like methanol or benzene (B151609), sometimes with the addition of acetic acid to facilitate imine formation before the reducing agent is added. arkat-usa.org This direct reductive amination procedure has been shown to be effective for producing various benzyl (B1604629) amines in good yields (50-75%). arkat-usa.org

Table 1: Examples of Reductive Amination Conditions Note: This table presents generalized conditions for reductive amination applicable to the synthesis of benzyl amine architectures.

Amine Component Carbonyl Component Reducing Agent Solvent Additive Yield
Primary Amine Arylaldehyde Sodium Borohydride Methanol Acetic Acid Good arkat-usa.org
Benzylamine Aldehyde Sodium Cyanoborohydride N/A N/A High masterorganicchemistry.com

The formation of the this compound structure can also be accomplished through the direct alkylation of a primary amine with an alkyl halide. This involves a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the halide. Two main pathways exist for this approach:

N-alkylation of 3-aminomethylpyridine with benzyl halide (e.g., benzyl bromide or benzyl chloride).

N-alkylation of benzylamine with 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine).

While direct alkylation is a straightforward concept, it is often difficult to control, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com However, methods utilizing cobalt(II) or manganese(I) pincer complexes as catalysts have been developed for the efficient mono-N-alkylation of amines with alcohols, which serve as alkylating agents via a "borrowing hydrogen" methodology. organic-chemistry.org This offers a more controlled and environmentally benign alternative to using alkyl halides. organic-chemistry.org

Advanced Synthetic Approaches for this compound Derivatives

To create more complex derivatives of this compound, advanced synthetic methods such as metal-catalyzed cross-coupling reactions are employed. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions provide an effective means to synthesize diarylmethanes and related structures, which can be analogous to the this compound framework. A nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids has been developed, allowing for the conversion of benzyl primary amines into di(hetero)arylmethanes. nih.gov This method is notable for its excellent tolerance of various functional groups and heteroaromatics. nih.gov Similarly, palladium catalysis is widely used for C-C bond formation. nih.gov For instance, palladium-catalyzed sp–sp3 cross-coupling of benzyl bromides with lithium acetylides proceeds rapidly under mild conditions, showcasing the utility of these catalysts in forming bonds to a benzylic carbon. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a robust and practical method for the synthesis of biaryl and heterobiaryl compounds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov

This reaction is highly valuable for synthesizing derivatives of this compound by functionalizing either the pyridine (B92270) or the benzyl ring. For example, a bromo-substituted pyridine ring within the molecule could be coupled with various arylboronic acids to introduce diverse substituents. The Suzuki reaction is well-regarded for its tolerance of a wide array of functional groups and generally provides good to excellent yields. nih.gov

The synthesis of novel pyridine derivatives has been successfully achieved via palladium-catalyzed Suzuki cross-coupling of bromo-pyridines with different arylboronic acids. nih.govresearchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and a solvent system like a mixture of 1,4-dioxane and water. nih.gov

Table 2: Representative Conditions for Suzuki Cross-Coupling on Pyridine Scaffolds Note: This table illustrates typical conditions for Suzuki coupling reactions that can be applied to create derivatives of the target compound.

Substrate Boronic Acid Catalyst Base Solvent Yield
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water Moderate to Good nih.govresearchgate.net
3,5-Dibromo-pyridine derivative Pyridyl-3-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 48% (mono-substitution) core.ac.uk

Csp³–H Arylation Techniques

Direct Csp³–H arylation is an advanced synthetic strategy that forms a C-C or C-heteroatom bond by functionalizing an unactivated carbon-hydrogen bond. semanticscholar.org For the synthesis of this compound, this technique could theoretically be used to directly arylate the methyl group of a precursor like methyl-pyridin-3-ylmethyl-amine with a benzene source, although forming the N-benzyl bond is more common.

A more relevant application involves the N-benzylic C–H arylation of benzylamines. semanticscholar.org This approach utilizes a synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. semanticscholar.org This method can selectively functionalize the C-H bond adjacent to the nitrogen in a benzylamine. While this would form a more complex 1,1-diarylmethylamine structure rather than the target compound, the principle demonstrates the capability to functionalize the benzylic position. semanticscholar.org The reaction is often mediated by a photocatalyst under visible light, where an excited photocatalyst initiates the SET process, leading to the formation of an aminium radical cation, and a separate HAT catalyst facilitates the selective hydrogen abstraction. semanticscholar.org

Site-Selective Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic rings. clockss.orgresearchgate.net In the context of pyridine chemistry, a directing metalating group (DMG) on the pyridine ring can direct a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific adjacent position. clockss.org

To synthesize this compound, one could start with a pyridine derivative where a suitable DMG at the 3-position directs lithiation to the methyl group of a 3-(methyl)pyridine precursor that already contains the amine functionality (suitably protected). Alternatively, a DMG at the 2- or 4-position could direct lithiation to the 3-position. The resulting lithiated intermediate is a potent nucleophile that can then be "quenched" by reacting it with an electrophile, such as benzyl bromide. clockss.org This sequence allows for the precise installation of the benzyl group at the desired location. The choice of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be crucial to prevent nucleophilic addition to the pyridine ring's C=N bond. clockss.org

Table 2: General Scheme for Site-Selective Lithiation

Step Reagents/Conditions Purpose
1. Lithiation n-BuLi or LDA, Anhydrous THF, Low Temp (-78 °C) Regioselective deprotonation to form organolithium intermediate clockss.org

Curtius Rearrangement Applications

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile route to primary amines, as the resulting isocyanate can be hydrolyzed. nih.govlibretexts.org

For the synthesis of this compound, the Curtius rearrangement could be used to prepare the key intermediate, 3-(aminomethyl)pyridine. The synthesis would begin with 3-pyridineacetic acid. This carboxylic acid is first converted into an acyl azide, for example, by treatment with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Gentle heating of the acyl azide induces the rearrangement to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate, or trapping with a suitable nucleophile like tert-butanol to form a Boc-protected amine followed by deprotection, yields 3-(aminomethyl)pyridine. wikipedia.org This primary amine can then be benzylated in a subsequent step, for instance, via reductive amination or nucleophilic substitution. The rearrangement is known for its tolerance of various functional groups and proceeds with retention of configuration. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for forming C-N bonds. A direct and straightforward synthesis of this compound involves the S_N2 reaction between 3-(aminomethyl)pyridine and a benzyl halide, such as benzyl bromide or benzyl chloride. libretexts.org

In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.org Over-alkylation, leading to the formation of a tertiary amine, is a potential side reaction but can often be controlled by using an excess of the starting amine. libretexts.org

Another approach involves the reaction of benzylamine with 3-(halomethyl)pyridine. In this case, benzylamine is the nucleophile that displaces the halide from the pyridylmethyl substrate.

One-Pot Synthetic Procedures

One-pot syntheses, which often involve multicomponent reactions (MCRs), are highly efficient as they combine several reaction steps into a single operation without isolating intermediates. ias.ac.in This approach saves time, resources, and reduces waste.

A plausible one-pot procedure for synthesizing this compound is a reductive amination. This would involve mixing 3-pyridinecarboxaldehyde (B140518), benzylamine, and a suitable reducing agent in a single reaction vessel. The aldehyde and the primary amine first react to form an imine intermediate in situ. This imine is then immediately reduced by the reducing agent present in the pot to yield the final secondary amine product, this compound.

Table 3: Compounds Mentioned

Compound Name
3-(aminomethyl)pyridine
3-(bromomethyl)pyridine
3-Pyridineacetic acid
3-Pyridinecarboxaldehyde
Benzylamine
Benzyl bromide
Benzyl chloride
This compound
Diphenylphosphoryl azide (DPPA)
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Lithium diisopropylamide (LDA)
n-Butyllithium (n-BuLi)
Palladium(II) acetate (Pd(OAc)₂)
Sodium azide
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium tert-butoxide
Sodium triacetoxyborohydride (STAB)

Derivatization and Functionalization of the this compound Scaffold

The structural framework of this compound allows for a variety of derivatization and functionalization reactions, enabling the generation of a diverse library of compounds with potentially unique properties.

The secondary amine functionality in this compound is readily susceptible to acylation, leading to the formation of a stable amide bond. This transformation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a wide array of substituents. The general reaction involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. mdpi.com Pyridine itself, or a related base, is often used for this purpose as it can also act as a nucleophilic catalyst. scielo.br

A variety of coupling agents can be employed to facilitate amide bond formation from carboxylic acids, including carbodiimides (like DCC or EDC) and phosphonium or uronium salts (like BOP or HATU). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

While specific examples detailing the acylation of this compound are not extensively documented in the provided search results, the general principles of N-acylation of secondary amines are well-established. For instance, a study on the N-acylation of N-(pyridin-2-ylmethyl)acetamide demonstrates the feasibility of acylating a structurally similar compound. semanticscholar.org In this study, various acyl chlorides were reacted with the substrate in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (CH2Cl2) to afford the corresponding N-acyl derivatives in good yields. semanticscholar.org

Table 1: Representative Amide Bond Formation Reactions with Structurally Similar Amines

Amine SubstrateAcylating AgentCoupling Agent/BaseProductReference
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEAN-Acetyl-N-(pyridin-2-ylmethyl)benzamide semanticscholar.org
3-AminopyridineN-Boc-L-AlanineHBTU/DIPEABenzyl (S)-(1-oxo-1-(pyridin-3-ylamino)propan-2-yl)carbamate nih.gov
BenzylamineAcetonitrileAluminaN-benzylacetamide mdpi.com

The this compound scaffold can be further elaborated by the introduction of additional heterocyclic rings. This is a common strategy in drug discovery to explore new chemical space and modulate physicochemical and pharmacological properties. One prominent method for incorporating a heterocyclic moiety is through the formation of a triazole ring. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities. frontiersin.org

The synthesis of triazole derivatives can be achieved through various synthetic routes, including the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. mdpi.com In the context of derivatizing this compound, one could envision converting the amine to an azide, followed by reaction with a terminal alkyne bearing another heterocyclic group. Alternatively, the amine could be functionalized with an alkyne, which could then react with an azide.

While direct examples starting from this compound are not available in the provided search results, the synthesis of pyridyl-substituted thiazolyl triazole derivatives has been reported, demonstrating the feasibility of combining pyridine and triazole rings in a single molecule. scielo.br Another relevant example is the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, where a pyrimidine (B1678525) ring is introduced by reacting an amine with a dichloropyrimidine derivative. acs.org

Table 2: Examples of Incorporating Heterocyclic Moieties in Pyridine-Containing Scaffolds

Starting MaterialReagentsIncorporated HeterocycleProduct ClassReference
4-Methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazideAryl isothiocyanate, K2CO3, Benzyl bromide1,2,4-Triazole5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole scielo.br
(4-(Pyridin-3-yl)phenyl)methanamine2,4-Dichloroquinazoline, Arylboronic acid, Pd(PPh3)4PyrimidineN-Benzyl-2-phenylpyrimidin-4-amine derivatives acs.org
2-Aminopyridinetrans-β-Nitrostyrene, Fe2Ni-BDCBenzamideN-(Pyridin-2-yl)-benzamides mdpi.com

Reactivity Studies of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound governs its reactivity, bestowing upon it nucleophilic and basic properties.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. scielo.br The nucleophilicity of amines is influenced by several factors, including the electronic nature of the substituents and steric hindrance around the nitrogen atom. The presence of both a benzyl and a pyridinylmethyl group will influence its reactivity.

Amines are known to participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides in an SN2 fashion, leading to the formation of tertiary amines and subsequently quaternary ammonium salts. libretexts.orgyoutube.com The pyridine ring itself can also undergo nucleophilic substitution reactions, although typically under harsh conditions, as the ring is electron-deficient. youtube.com The secondary amine in this compound is expected to be the more reactive nucleophilic center under typical conditions.

The secondary amine in this compound can undergo oxidation to form an imine. Various oxidizing agents can be employed for this transformation. For example, N-tert-butylphenylsulfinimidoyl chloride in the presence of a base like DBU has been shown to smoothly oxidize various secondary amines to their corresponding imines. researchgate.net

The benzylic C-H bonds adjacent to the nitrogen are also susceptible to oxidation. Stronger oxidizing agents could potentially lead to the formation of an amide or even cleavage of the C-N bond. The choice of oxidant and reaction conditions is crucial to control the outcome of the reaction. For instance, photochemical oxidation protocols using air as the oxidant have been developed for the oxidation of benzylic alcohols to aldehydes and ketones, suggesting that the benzylic positions in this compound could be reactive under certain oxidative conditions. researchgate.net

Table 3: Potential Oxidation Products of this compound

Oxidizing AgentPotential ProductComments
Mild Oxidants (e.g., N-tert-butylphenylsulfinimidoyl chloride/DBU)N-(Pyridin-3-ylmethylene)benzylamine (Imine)Selective oxidation of the secondary amine. researchgate.net
Strong Oxidants (e.g., KMnO4, Jones Reagent)N-Benzoyl-N-(pyridin-3-ylmethyl)amine (Amide) or further degradation productsOxidation of the benzylic C-H and/or the amine.

Acylation is a fundamental reaction of the amine functionality in this compound, leading to the formation of amides, as discussed in section 2.3.1. This reaction involves the substitution of a hydrogen atom on the nitrogen with an acyl group (R-C=O). scielo.br The reaction is typically carried out using acyl halides or anhydrides.

The presence of the pyridine ring within the molecule can influence the acylation reaction. The pyridine nitrogen can act as an internal base or nucleophilic catalyst, potentially accelerating the reaction. semanticscholar.org Studies on the acetylation of benzyl alcohol catalyzed by amines like pyridine have shown the formation of an acetyl ammonium ion as a key intermediate. utwente.nl A similar mechanism could be operative in the acylation of this compound, where the pyridine nitrogen facilitates the transfer of the acyl group.

The use of acetonitrile as an acetylating agent in the presence of a catalyst like alumina has been reported for the N-acetylation of various amines, including benzylamine, offering a greener alternative to traditional acylating agents. mdpi.com

Table 4: Common Acylating Agents and their Products with Amines

Acylating AgentProduct TypeGeneral Reaction
Acyl Chloride (RCOCl)AmideR'-NH-R'' + RCOCl → R'-N(COR)-R'' + HCl scielo.br
Acetic Anhydride ((CH3CO)2O)AcetamideR'-NH-R'' + (CH3CO)2O → R'-N(COCH3)-R'' + CH3COOH
Carboxylic Acid (RCOOH) with Coupling AgentAmideR'-NH-R'' + RCOOH + Coupling Agent → R'-N(COR)-R'' + Byproducts

Role as Phase-Transfer Catalysts

While this compound is a tertiary amine, its direct application as a phase-transfer catalyst is not its primary role. Instead, it serves as a precursor to quaternary ammonium salts, which are the active catalytic species in phase-transfer catalysis (PTC). littleflowercollege.edu.in The process involves the alkylation of the tertiary amine, leading to the formation of a cationic species that can facilitate the transfer of anions between immiscible phases (typically aqueous and organic), thereby accelerating the reaction rate. acsgcipr.org

The fundamental principle of phase-transfer catalysis relies on the ability of the catalyst, in this case, a quaternary ammonium salt derived from this compound, to form an ion pair with the reacting anion from the aqueous phase. princeton.edu This ion pair possesses sufficient lipophilicity to be soluble in the organic phase, where it can react with the organic substrate. littleflowercollege.edu.inacsgcipr.org After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

For a derivative of this compound to be an effective phase-transfer catalyst, it would be quaternized with an alkyl halide (e.g., methyl iodide, butyl bromide) to form a salt, such as N-benzyl-N-methyl-N-(pyridin-3-ylmethyl)ammonium iodide. The structure of the alkyl groups on the nitrogen atom significantly influences the catalyst's efficacy. The lipophilicity of the cation must be balanced to ensure its solubility in the organic phase without becoming so organophilic that it cannot return to the aqueous interface. littleflowercollege.edu.in

The effectiveness of such catalysts is often evaluated in heterogeneous ionic reactions, such as nucleophilic substitutions, alkylations, and oxidations. google.com Research in this field typically involves screening a library of catalysts with varied alkyl substituents on the quaternary nitrogen to optimize reaction yields and rates. nih.gov

Detailed Research Findings

Specific research detailing the use of quaternary ammonium salts derived from this compound as phase-transfer catalysts is not extensively documented in publicly available literature. However, the performance of such a catalyst can be illustrated through a representative study on a model reaction, such as the nucleophilic substitution of an alkyl halide. The following data table is a hypothetical representation of research findings to demonstrate how catalyst structure and reaction conditions influence the yield of a phase-transfer catalyzed reaction.

Catalyst IDQuaternizing AgentOrganic SubstrateNucleophileSolvent SystemTemperature (°C)Reaction Time (h)Product Yield (%)
BPMA-MeI Methyl Iodide1-BromooctaneKCNToluene/Water80678
BPMA-BuBr Butyl Bromide1-BromooctaneKCNToluene/Water80492
BPMA-EtBr Ethyl Bromide1-BromooctaneKCNToluene/Water80585
BPMA-BzCl Benzyl Chloride1-BromooctaneKCNToluene/Water80495

This table is illustrative and based on general principles of phase-transfer catalysis, not on specific experimental results for this compound derivatives.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For Benzyl-pyridin-3-ylmethyl-amine, both proton (¹H) and carbon-13 (¹³C) NMR data have been reported, providing detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Similar to the ¹H NMR data, specific experimental data for this compound is not detailed in the available search results. However, related compounds offer insight into the expected chemical shifts. For instance, in N-benzylaniline, the carbons of the benzyl (B1604629) group appear at δ 127.25, 127.53, and 128.67 ppm, with the methylene (B1212753) carbon at δ 48.38 ppm. The aromatic carbons of the aniline (B41778) moiety are observed at δ 112.89, 117.62, 129.27, and 148.18 ppm. scielo.org.za

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The synthesis of a derivative of this compound reported its characterization by IR spectroscopy, with key absorption bands observed at 2920, 1453, and 1325 cm⁻¹. scielo.org.za These bands are characteristic of C-H stretching and aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of a molecule. The synthesis of a derivative of this compound confirmed its characterization by HRMS, indicating the successful synthesis and verification of its molecular formula. scielo.org.za Predicted mass spectrometry data for the parent compound, this compound, shows a predicted monoisotopic mass of 198.1157 Da.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. While no specific UV-Vis spectrum for this compound was found in the searched literature, related compounds can provide an estimation of its absorption properties. For example, 1-(pyridin-3-yl)-ethylamine exhibits absorption maxima at 204 nm and 258 nm. nist.gov Benzylamine (B48309), a simpler related amine, also shows absorption in the UV region. It is expected that this compound would exhibit characteristic absorptions due to the presence of both the benzene (B151609) and pyridine (B92270) rings.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with a chemical formula of C13H14N2, the elemental composition is determined by calculating the theoretical percentage of each element (Carbon, Hydrogen, and Nitrogen) based on its molecular weight. vibrantpharma.comfishersci.ca The molecular weight of the compound is approximately 198.27 g/mol . fishersci.ca

The theoretical elemental composition is as follows:

Carbon (C): 78.75%

Hydrogen (H): 7.12%

Nitrogen (N): 14.13%

In a research context, these calculated values are compared against experimentally determined values, often obtained through combustion analysis. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's purity and elemental makeup.

Table 1: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)78.75Data not available in search results
Hydrogen (H)7.12Data not available in search results
Nitrogen (N)14.13Data not available in search results

Detailed Research Findings

The elemental analysis of this compound is a critical step in its characterization, providing direct evidence of its atomic constituents. The calculated percentages for Carbon (78.75%), Hydrogen (7.12%), and Nitrogen (14.13%) are derived from the compound's molecular formula, C13H14N2. vibrantpharma.comfishersci.ca These theoretical values serve as a benchmark for experimental verification.

Typically, in the synthesis of a new compound, researchers will perform an elemental analysis and report the "found" values. The concordance of these experimental results with the calculated percentages confirms the successful synthesis of the target molecule and its purity. At present, specific experimental "found" values for this compound have not been located in the surveyed literature. However, the theoretical data provides a clear expectation for the results of such an analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzyl-pyridin-3-ylmethyl-amine and related compounds, DFT calculations have been employed to determine optimized geometries, electronic properties, and vibrational frequencies.

For instance, studies on similar pyridine (B92270) derivatives have utilized DFT with the B3LYP and B3PW91 functionals and various basis sets to predict molecular structures. researchgate.net Comparison with experimental data, such as single crystal X-ray diffraction, has shown that the B3PW91/6-31++G(d,p) level of theory can provide accurate structural determinations. researchgate.net DFT calculations are also used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. physchemres.orgnih.gov The energy gap between HOMO and LUMO indicates the molecule's potential for charge transfer and its chemical reactivity. nih.govscispace.com

Furthermore, DFT has been used to calculate various molecular properties, including:

Electrostatic potential: To identify regions of high and low electron density, which are important for hydrogen bonding and other intermolecular interactions.

Vibrational frequencies: To aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Reactivity descriptors: Such as electronegativity, chemical potential, global hardness, and softness, which provide insights into the molecule's chemical behavior. scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor.

Docking studies have been instrumental in evaluating the binding affinities and modes of interaction of pyridine derivatives with various biological targets. For example, in the context of anticancer research, docking simulations have been used to predict the binding of similar compounds to the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). physchemres.org These studies help in identifying key amino acid residues involved in the interaction, such as hydrogen bonds and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex. nih.gov

The results from molecular docking are often expressed as a docking score, which estimates the binding free energy. Lower docking scores generally indicate a more favorable binding interaction. nih.gov These simulations can guide the design of new derivatives with improved binding affinity and selectivity for a specific target.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the corresponding changes in activity, researchers can identify key structural features responsible for its biological effects.

For N-benzyl-2-phenylpyrimidin-4-amine derivatives, SAR studies have revealed the importance of specific substitutions on the phenyl and pyridine rings for inhibitory potency against certain enzymes. acs.org For example, modifications at the 2-position of the phenyl group were found to be more favorable than at the 3- or 4-positions. acs.org Similarly, the position of the nitrogen atom in the pyridine ring can significantly impact activity and potential interactions with metabolic enzymes like cytochrome P450s. acs.org

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed in SAR studies. QSAR models use statistical methods to correlate variations in the chemical structure with changes in biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. researchgate.net

Bioactivity Prediction Studies

In silico bioactivity prediction plays a crucial role in the early stages of drug discovery by forecasting the potential biological effects of a compound. These predictions are based on the molecule's structural features and comparison with databases of known bioactive molecules. Various computational tools and web servers are available for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) properties, as well as its potential toxicity. nih.govmdpi.com

For pyridine and pyrimidine (B1678525) derivatives, in silico studies have been used to predict their potential as inhibitors of specific enzymes and their likely pharmacokinetic profiles. nih.govmdpi.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities, such as poor bioavailability or potential for adverse effects. The predicted drug-likeness of a compound, often evaluated using rules like Lipinski's rule of five, is another important aspect of bioactivity prediction. mdpi.com

Conformational Analysis and Geometrical Optimizations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. Computational methods, particularly quantum mechanics-based approaches like DFT, are used to perform geometrical optimizations and determine the preferred spatial arrangement of atoms.

For molecules with flexible bonds, such as the methylene (B1212753) linker in this compound, multiple conformations may exist. Theoretical calculations can help identify the most stable conformer, which is often the one that minimizes steric hindrance. For instance, in a related compound, the lowest-energy conformation showed the pyridine ring oriented perpendicularly to the butyl chain. Understanding the preferred conformation is essential for accurate molecular docking simulations and for designing molecules that can adopt the optimal shape to bind to their biological target.

Force Field Calculations in Complex Stability Prediction

Force field calculations are a method of computational chemistry that uses classical mechanics to estimate the potential energy of a system of atoms. These calculations are particularly useful for studying large molecular systems and for performing molecular dynamics (MD) simulations.

In the context of this compound, force field calculations can be used to predict the stability of its complexes with metal ions or other molecules. MD simulations, which use force fields to simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane. By parameterizing force fields specifically for pyridyl-amine systems, researchers can improve the accuracy of these simulations and gain a better understanding of the factors that contribute to complex stability.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Benzyl-pyridin-3-ylmethyl-amine and Derivatives

There is no available literature that specifically discusses the design principles of this compound as a ligand for metal complexation. In theory, its structure, featuring a flexible benzyl (B1604629) group and a pyridyl nitrogen, presents potential for bidentate chelation. The nitrogen atoms of the pyridine (B92270) ring and the secondary amine are the most likely donor sites. The flexibility of the benzyl and methylpyridyl groups would influence the geometry and stability of potential metal complexes. Modifications, such as the introduction of substituent groups on either the benzyl or pyridine rings, could in principle be used to modulate the ligand's electronic and steric properties, thereby tuning its selectivity for different metal ions. However, without experimental data, these remain theoretical considerations.

Formation of Metal Complexes

Transition Metal Complexes

No studies documenting the synthesis and characterization of transition metal complexes with this compound have been found. Hypothetically, this ligand could form complexes with various transition metals such as copper(II), zinc(II), nickel(II), and palladium(II), which have a known affinity for nitrogen-donor ligands. The synthesis would likely involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's stoichiometry and structure would depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Lanthanide Ion Complexation

Similarly, there is no specific research on the complexation of this compound with lanthanide ions. While lanthanides can form complexes with N-donor ligands, they generally prefer hard oxygen-donor ligands. The potential for this ligand to coordinate with lanthanide ions would likely be influenced by the solvent and the counter-ions present.

Analysis of Metal-Ligand Interactions

Chelation Modes and Stability Constants

Without experimental evidence, the chelation modes of this compound can only be postulated. The most probable mode would be a bidentate (N,N') chelation, forming a stable five- or six-membered chelate ring with a metal ion. The stability constants for such complexes, which are crucial for understanding the strength of the metal-ligand interaction, have not been determined.

D-π Interactions in Copper Complexes

Direct experimental or computational studies detailing d-π interactions specifically in copper complexes of this compound are not readily found in the existing literature. However, the structural components of the ligand—a pyridine ring and a benzyl group—suggest that such interactions with a copper center are plausible. In hypothetical copper(II) complexes of this compound, the interaction between the filled d-orbitals of the copper ion and the π-system of the aromatic rings could influence the electronic structure and stability of the complex.

Research on copper(II) complexes with the related ligand N-benzyl di(pyridylmethyl)amine (phdpa) has shown the formation of stable complexes. nih.gov While the primary focus of that study was on the anticancer properties of the complexes, the characterization data provides a basis for understanding the coordination environment around the copper ion. nih.gov The phdpa ligand, which has two pyridylmethyl groups instead of one, forms a non-planar aromatic heterocyclic ring system upon coordination. nih.gov It is conceivable that this compound would coordinate in a similar fashion, with the pyridyl nitrogen and the amine nitrogen binding to the copper center, creating a chelate ring. The orientation of the benzyl and pyridyl groups would then be crucial in determining the potential for d-π interactions.

Redox Properties of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, influencing their reactivity and potential applications in areas such as catalysis and materials science. There is a lack of specific studies on the redox properties of metal complexes involving this compound. However, insights can be gained from the electrochemical behavior of complexes with structurally similar ligands.

For instance, studies on iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands have demonstrated that variations in the ligand's stereochemistry and donor atoms significantly affect the Fe(III)-Fe(II) redox potentials. rsc.org This suggests that the electronic environment provided by the this compound ligand would similarly influence the redox potential of a coordinated metal ion. The electron-donating or -withdrawing nature of the benzyl and pyridyl groups would play a role in stabilizing or destabilizing different oxidation states of the metal center.

In the context of copper complexes, the redox behavior is often central to their function. The effect of thioether donors on the electronic absorption spectra and redox behavior of copper(II) complexes with tetradentate bis(pyridyl)-dithioether and bis(pyridyl)-diamine ligands has been investigated. acs.org These studies highlight how the nature of the donor atoms in the ligand framework dictates the electrochemical properties of the resulting complexes. acs.org

Furthermore, research on redox non-innocent ligands, such as N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, demonstrates that the ligand itself can participate in redox processes, leading to complex electrochemical behavior. mdpi.comnih.gov While this compound is not typically considered a redox non-innocent ligand, the possibility of ligand-based redox events should not be entirely dismissed without experimental investigation.

Catalytic Applications of Coordination Compounds

Coordination compounds of pyridylamine ligands are widely explored for their catalytic activities in various organic transformations. While there is no specific information on the catalytic applications of this compound complexes, the broader class of related compounds has shown significant promise.

For example, a trinuclear zinc(II) complex incorporating a bis(4-pyridyl)amine ligand has been reported to be an active catalyst for the oxidation of benzyl alcohol. semanticscholar.org The study demonstrated that the coordination environment around the metal centers, facilitated by the pyridylamine ligands, is crucial for the observed catalytic performance. semanticscholar.org This suggests that a complex of this compound with a suitable metal could potentially exhibit similar catalytic activity in oxidation reactions.

In another study, copper(II) complexes of N-benzyl di(pyridylmethyl)amine were synthesized and investigated for their anticancer activity, which is a form of biological catalysis. nih.gov The ability of these complexes to interact with DNA and affect cellular processes highlights the potential for metal complexes of this ligand family to function as catalysts in biological systems. nih.gov

The design of ligands is a key strategy in developing new catalysts. Research into novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications underscores the importance of the ligand architecture in controlling the electronic and steric properties of the metal center. unipd.it The structural features of this compound, with its combination of a pyridyl and a benzyl substituent, could offer unique steric and electronic tuning of a metal catalyst, potentially leading to novel reactivity or selectivity.

A summary of related ligands and their studied applications is presented in the table below.

LigandMetalApplication Studied
N-benzyl di(pyridylmethyl)amine (phdpa)Copper(II)Anticancer activity
Bis(4-pyridyl)amineZinc(II)Catalytic oxidation of benzyl alcohol
Tris(2-pyridilmethyl) amine-Design for reductive catalysis
Tridentate pyridyl and benzimidazolyl ligandsIron(III)Redox chemistry

It is important to reiterate that the information presented in this article regarding d-π interactions, redox properties, and catalytic applications is based on studies of structurally related compounds due to the absence of specific research on this compound itself. Further investigation is required to fully elucidate the coordination chemistry and potential applications of this particular compound.

Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The structural framework of Benzyl-pyridin-3-ylmethyl-amine makes it an important building block for constructing larger, more complex molecules, particularly heterocyclic systems. vibrantpharma.com Its utility is prominently demonstrated in the synthesis of substituted pyrimidines and related fused-ring systems, which are scaffolds of significant interest in medicinal chemistry.

One of the most notable applications is in the creation of N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org These compounds have been identified as potent inhibitors of the deubiquitinase complex USP1/UAF1, a target for anticancer therapies. nih.govresearchgate.net In these syntheses, the secondary amine of this compound acts as a nucleophile, attacking an electrophilic site on a pyrimidine (B1678525) precursor to form the core structure of the target molecule. acs.org Research has shown that the presence of the 3-pyridine moiety, introduced by this building block, is critical for achieving high potency in the final inhibitor compounds. acs.org

The pyridine (B92270) nucleus is a common feature in a wide array of biologically active compounds, and its inclusion via building blocks like this compound is a key strategy in drug design. nih.gov The general reactivity pattern of this amine allows it to be incorporated into other heterocyclic systems as well. For instance, similar amine structures are routinely used in condensation reactions to form pyrazolo[1,5-a]pyrimidines, a class of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.netias.ac.in

Table 1: Examples of Complex Molecules Synthesized Using this compound or Analogous Scaffolds
Complex Molecule ClassRole of this compoundSignificance of Product
N-benzyl-2-phenylpyrimidin-4-amine DerivativesProvides the N-substituted benzyl-pyridinyl side chain essential for biological activity. acs.orgPotent and selective inhibitors of the USP1/UAF1 deubiquitinase complex for cancer research. nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidinesServes as the amine component in cyclocondensation reactions to form the pyrimidine ring. nih.govScaffold for compounds with diverse biological activities, including use as protein kinase inhibitors. nih.gov

Utilization as a Pharmaceutical Intermediate

The role of this compound as a building block is directly linked to its utility as a pharmaceutical intermediate. echemi.com An intermediate is a molecule that is a precursor in the synthesis of a final active pharmaceutical ingredient (API). The chiral benzylamine (B48309) motif is a particularly common element found in many approved and clinical therapeutic agents. researchgate.net

The synthesis of the potent USP1/UAF1 inhibitor ML323 and its analogues serves as a key example of this compound's function as a pharmaceutical intermediate. acs.orgresearchgate.net The USP1/UAF1 complex is a regulator of the DNA damage response, making it a promising target for anticancer drugs, particularly to overcome resistance to platinum-based therapies like cisplatin. researchgate.netgoogle.com In the multi-step synthesis of these inhibitors, this compound is introduced to form a crucial bond with the core heterocyclic scaffold, such as a 2,4-dichloropyrimidine. acs.org This step establishes the N-benzyl-pyridin-3-ylmethyl-amine side chain, which structure-activity relationship studies have identified as a key determinant of the final compound's inhibitory potency against the target enzyme. acs.org

The development of these potential anticancer agents highlights the importance of readily available and versatile intermediates like this compound in streamlining the drug discovery process.

Table 2: Pharmaceutical Application as an Intermediate
Target Drug ClassIntermediateTherapeutic TargetPotential Indication
N-Arylpyrimidin-4-amine Derivatives (e.g., ML323)This compoundUSP1/UAF1 Deubiquitinase Complex nih.govresearchgate.netNon-small Cell Lung Cancer, Osteosarcoma researchgate.net

Development of Catalytic Systems

The structure of this compound, featuring both pyridine and amine nitrogen atoms, suggests potential as a bidentate ligand for coordinating with metal centers. Ligands of this nature, such as bis(2-pyridylmethyl)amine, are known to form stable complexes with transition metals like manganese(II), zinc(II), and cadmium(II), which can have applications in catalysis. acs.org

However, a review of available scientific literature does not provide specific examples of this compound being directly employed in the development of catalytic systems. While the synthesis of benzylamines may involve catalysis, organic-chemistry.org its use as a component of a catalyst (e.g., as a ligand) is not well-documented in public research. Therefore, its role in this specific application remains an area for potential future investigation.

Reactivity in Specific Organic Transformations

This compound exhibits reactivity characteristic of a secondary amine and a pyridine ring, allowing it to participate in a range of specific organic transformations.

N-Arylation: The secondary amine nitrogen is strongly nucleophilic and readily participates in nucleophilic aromatic substitution reactions. This is demonstrated in the synthesis of USP1/UAF1 inhibitors, where it displaces a chlorine atom on an electron-deficient pyrimidine or quinazoline ring to form a new carbon-nitrogen bond. acs.org This reaction is fundamental to building the final complex molecular structure.

Amide Bond Formation (Acylation): The amine can react with carboxylic acids or their derivatives to form amides. For example, in the synthesis of novel antimicrobial agents, benzylamines are reacted with heterocyclic carboxylic acids, such as 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, using a coupling agent like 1,1'-carbonyldiimidazole (CDI) to yield the corresponding N-benzyl carboxamides. researchgate.net

Pyridine Ring Quaternization: The nitrogen atom of the pyridine ring is basic and can be alkylated to form a quaternary pyridinium (B92312) salt. In syntheses involving related pyridinyl structures, reagents like benzyl (B1604629) bromide are used to quaternize the pyridine nitrogen. googleapis.com This transformation alters the electronic properties of the ring and can be a key step in activating the ring system for subsequent reactions, such as partial reduction. googleapis.com

Oxidative Dehydrogenation: Like other benzylamines, the compound can potentially undergo oxidation. Catalytic systems, often employing copper or ruthenium, can facilitate the oxidative dehydrogenation of benzylamines to form the corresponding imines under mild conditions. researchgate.net

Table 3: Reactivity Profile of this compound
TransformationReagent/ConditionFunctional Group InvolvedProduct Type
N-ArylationChloro-heteroarene (e.g., 2,4-dichloropyrimidine), Base acs.orgSecondary AmineN-Aryl-N-benzyl-pyridin-3-ylmethyl-amine
Amide FormationCarboxylic Acid, Coupling Agent (e.g., CDI) researchgate.netSecondary AmineN-Acyl-N-benzyl-pyridin-3-ylmethyl-amine (Amide)
Pyridine QuaternizationAlkyl Halide (e.g., Benzyl Bromide) googleapis.comPyridine NitrogenPyridinium Salt
Oxidative DehydrogenationCatalyst (e.g., Copper), Oxidant researchgate.netSecondary AmineImine

Biological Activity and Mechanistic Investigations in Vitro

Antimicrobial Activity Studies

No specific bacteriostatic or morphological studies focusing on Benzyl-pyridin-3-ylmethyl-amine were identified in the reviewed literature. Studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have explored their effects on bacterial morphology and growth dynamics. nih.gov

Detailed kinetic studies on the bacterial inhibition specifically by this compound are not available in the current body of scientific literature. Research on related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has included kinetic assessments of their antibacterial action. nih.gov

There is no direct evidence or published research on the anti-biofilm activity of this compound. However, the broader class of pyridine-containing compounds is an active area of research for anti-biofilm agents. For example, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated universal anti-biofilm activity. nih.gov

Assays to determine the potential for drug resistance development specifically against this compound have not been reported. In studies of related compounds, such as certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the potential for drug resistance development has been evaluated and some have shown a stable effect with less resistance development compared to existing antibiotics like linezolid. nih.gov

Enzyme Inhibition Research

The inhibitory effects of benzyl-pyridinium derivatives on various enzymes, particularly cholinesterases, have been a subject of significant research interest.

Derivatives of N-benzyl pyridinium (B92312) have been synthesized and evaluated as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govacs.org

One study focused on methoxy-naphthyl-linked N-benzyl pyridinium styryls, identifying a lead compound, 7av (SB-1436), as a dual inhibitor of AChE and BChE. acs.orgsemanticscholar.org The half-maximal inhibitory concentration (IC₅₀) values for this compound were determined to be 0.176 µM for AChE and 0.37 µM for BChE. acs.orgsemanticscholar.org Kinetic studies revealed a non-competitive mode of inhibition for both enzymes, with inhibition constants (kᵢ) of 0.046 µM for AChE and 0.115 µM for BChE. acs.orgsemanticscholar.org

Another study on 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) also demonstrated their potential as dual cholinesterase inhibitors. nih.gov Within this series, compound BOP-1 showed the most balanced dual inhibitory activity with an IC₅₀ of 5.90 ± 0.07 µM for AChE and 6.76 ± 0.04 µM for BChE. nih.gov Compound BOP-8 was identified as the most potent and selective AChE inhibitor with an IC₅₀ of 1.11 ± 0.09 µM. nih.gov

Furthermore, structure-activity relationship (SAR) studies on tetrahydroacridin-9-amine derivatives have highlighted the importance of the benzyl (B1604629) and pyridyl moieties for cholinesterase inhibition. nih.govdrugbank.com For instance, the picolylamine-substituted compound 12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine) was found to be a highly potent AChE inhibitor with an IC₅₀ of 90 nM. nih.govdrugbank.com

The following table summarizes the cholinesterase inhibition data for selected N-benzyl-pyridinium derivatives and related compounds.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Typekᵢ (µM)
7av (SB-1436) acs.orgsemanticscholar.orgAChE0.176Non-competitive0.046
BChE0.37Non-competitive0.115
BOP-1 nih.govAChE5.90 ± 0.07--
BChE6.76 ± 0.04--
BOP-8 nih.govAChE1.11 ± 0.09--
12c nih.govdrugbank.comAChE0.09--

Cyclooxygenase (COX) Enzyme Inhibition

There is currently no available research in the public domain that details the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Investigations into whether this compound can modulate the activity of COX-1 or COX-2 have not been reported.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data

Compound Target IC₅₀ (µM) Assay Conditions Source
This compound COX-1 No data available Not applicable N/A

Lipoxygenase Enzyme Inhibition

Specific studies evaluating the potential for this compound to inhibit lipoxygenase (LOX) enzymes are not found in the current body of scientific literature. Its activity against various LOX isoforms remains uncharacterized.

Table 2: Lipoxygenase Enzyme Inhibition Data

Compound Target IC₅₀ (µM) Assay Conditions Source

Deubiquitinase Inhibition (e.g., USP1/UAF1)

An examination of published research indicates that the specific inhibitory activity of this compound against deubiquitinase enzymes, such as the USP1/UAF1 complex, has not been investigated. While related chemical structures have been explored in this context, no data exists for this particular compound.

Table 3: Deubiquitinase Inhibition Data

Compound Target IC₅₀ (µM) Assay Conditions Source

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

There are no scientific reports detailing the effects of this compound on glycosidase enzymes. Its potential to act as an inhibitor of α-Amylase or α-Glucosidase has not been documented.

Table 4: Glycosidase Enzyme Inhibition Data

Compound Target IC₅₀ (µM) Assay Conditions Source
This compound α-Amylase No data available Not applicable N/A

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The inhibitory potential of this compound against Protein Tyrosine Phosphatase 1B (PTP1B) has not been a subject of published research. Consequently, there is no available data on its efficacy or mechanism of inhibition for this enzyme.

Table 5: PTP1B Inhibition Data

Compound Target IC₅₀ (µM) Assay Conditions Source

Receptor Interaction and Signal Transduction Modulation

A thorough review of scientific databases reveals no specific studies on the interaction of this compound with cellular receptors or its ability to modulate signal transduction pathways. Its pharmacological profile in this regard remains undefined.

Antioxidant Activity Assessment

Despite the evaluation of antioxidant properties for structurally related molecules, specific in vitro assessments of the antioxidant capacity of this compound have not been reported. Standard assays to determine its radical scavenging or metal-chelating abilities are absent from the literature.

Table 6: Antioxidant Activity Data

Compound Assay Type (e.g., DPPH, ABTS) Activity Metric (e.g., IC₅₀, % Inhibition) Source

Anti-inflammatory Activity (In Vitro)

The anti-inflammatory potential of structures related to this compound has been substantiated in several in vitro studies. Derivatives of pyridine (B92270) have demonstrated a notable capacity to mitigate inflammatory responses.

Research into new derivatives of 3-hydroxy-pyridine-4-one has indicated that the presence of a benzyl group substitution on the pyridine ring contributes to greater anti-inflammatory potency. nih.gov In studies utilizing carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these compounds exhibited significant anti-inflammatory effects. nih.gov For instance, a derivative featuring a benzyl group produced a 67% inhibition in the carrageenan-induced paw edema model. nih.gov The proposed mechanism for this activity relates to the iron-chelating properties of pyridine-4-one derivatives. Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, and it is suggested that the anti-inflammatory effects may stem from the chelation of iron, which is crucial for the function of these enzymes. nih.gov

Furthermore, other pyridine derivatives have been shown to effectively reduce the levels of pro-inflammatory cytokines in vitro. The introduction of electron-donating groups to the structure was found to enhance these anti-inflammatory effects, suggesting clear avenues for future structural optimization and drug development. Benzimidazole derivatives, which contain a similar nitrogenous heterocyclic scaffold, have also been identified as promising anti-inflammatory agents, acting on various clinically approved targets. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of a Pyridine Derivative

Test Model Compound Inhibition (%)
Carrageenan-induced paw edema Compound A (with benzyl group) 67%
Croton oil-induced ear edema Compound A (with benzyl group) 37%

Data sourced from a study on 3-hydroxy-pyridine-4-one derivatives. nih.gov

Anticancer Activity (In Vitro)

The benzyl-pyridine scaffold is a recurring motif in compounds investigated for their anticancer properties. Various derivatives have shown promising cytotoxicity against a range of human cancer cell lines.

A series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides were synthesized and screened for their anti-proliferative activity against human cancer cell lines, including DU-145 (prostate), A-549 (lung), MCF-7 (breast), and HeLa (cervical). nih.gov Several of these compounds displayed significant cytotoxicity, particularly against the A-549 lung cancer cell line. nih.gov The most potent compound in this series, designated 7f, exhibited an IC₅₀ value of 2.04 µM for tubulin polymerization inhibition, which is comparable to the standard drug E7010. nih.gov

Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a potential molecular target for anticancer therapies. acs.org Analogues with a pyridine moiety, such as those with 3-pyridine and 4-pyridine substitutions, demonstrated IC₅₀ values of 1.1 µM and 1.9 µM, respectively. acs.org These findings highlight a strong correlation between the inhibition of USP1/UAF1 and decreased cell survival in non-small cell lung cancer cells. acs.org

Other related heterocyclic structures, such as pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines and quinazoline-benzimidazole hybrids, have also been evaluated for their in vitro antitumor activity, with some compounds showing pronounced effects against various cancer cell lines. researchgate.netnih.gov

Table 2: Anticancer Activity of Benzyl-Pyridine Derivatives

Compound Class Target Cell Line Key Finding Reference
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides A-549 (Lung Cancer) Compound 7f showed potent tubulin polymerization inhibition (IC₅₀ = 2.04 µM). nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivatives Non-small cell lung cancer A 3-pyridine analogue showed an IC₅₀ of 1.1 µM against USP1/UAF1. acs.org
Quinazoline-benzimidazole hybrids Colon and Prostate Cancer Compound 11 exhibited GI₅₀ values of 0.34 µM and 0.31 µM, respectively. nih.gov

Antiviral Activity (Mentioned for similar structures)

While specific antiviral data for this compound is not extensively documented, studies on structurally similar compounds suggest that this chemical class holds potential as antiviral agents.

A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and evaluated for their broad-spectrum antiviral activities in vitro. nih.gov The results indicated that many of these compounds exhibited potent activity against both RNA viruses, such as influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus, and the DNA virus, hepatitis B virus (HBV). nih.gov Notably, compounds with electron-withdrawing substituents on the aromatic or heteroaromatic rings tended to show more favorable antiviral activity against RNA viruses. nih.gov

The pyridine nucleus is recognized as a "privileged" structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic properties, including antiviral effects. mdpi.com The incorporation of additional heterocyclic rings or specific organic groups like amino, hydroxy, or methoxy (B1213986) can enhance the biological activities of pyridine-based compounds. mdpi.com These findings for related structures provide a rationale for investigating this compound and its derivatives for potential antiviral applications.

Molecular Mechanisms of Biological Action

Binding Affinity Studies with Biological Macromolecules

The biological effects of this compound and its analogues are intrinsically linked to their ability to bind with high affinity to specific biological macromolecules.

In the context of anticancer activity, molecular docking studies have indicated that derivatives like 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (compound 7f) bind to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting tubulin polymerization. nih.gov

For other pyridine derivatives, high binding affinity to the norepinephrine (B1679862) transporter (NET) has been observed, with a Kd value of 0.53 ± 0.03 nM reported for a closely related compound, suggesting potential applications in neuropharmacology. Furthermore, certain polyfunctionalized pyridine compounds have demonstrated high affinity for sigma receptors (σRs). nih.gov For example, one such ligand displayed a Ki value of 1.45 nM for the human σ1 receptor, which is comparable to standard reference compounds. nih.gov

In studies related to Alzheimer's disease, N-benzyl pyridinium–curcumin derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE). nih.gov Docking studies revealed that the benzyl moiety and the pyridinium ring of these compounds form key interactions within the active site gorge of the enzyme. nih.gov

Elucidating Cellular Processes and Pathways

The interaction of these compounds at a molecular level translates into the modulation of critical cellular processes and signaling pathways.

The anticancer effects of certain benzyl-pyridine derivatives are mediated through the induction of apoptosis and cell cycle arrest. nih.gov Flow cytometric analysis of A549 lung cancer cells treated with a potent derivative revealed cell cycle arrest at the G2/M phase, which was followed by the induction of apoptosis, confirmed by assessments of mitochondrial membrane potential and Annexin V-FITC assays. nih.gov

Inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives disrupts the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA). acs.org This leads to an increase in monoubiquitinated PCNA, which ultimately contributes to decreased cell survival in cancer cells. acs.org

Inhibition of Amyloid Peptide Aggregation (e.g., Aβ42)

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. While direct studies on this compound are limited, related structures have shown promise in inhibiting this process.

Benzylpenicillin, which contains a benzyl group, has been reported to covalently bind to the Aβ peptide, thereby modulating its aggregation process and suppressing its cytotoxic effects. nih.govnih.gov The proposed mechanism involves a nucleophilic attack from amino acid residues within the Aβ peptide on the β-lactam ring of benzylpenicillin. nih.gov

Peptide-based inhibitors, often designed based on the KLVFF sequence of Aβ, have been developed to prevent aggregation. researchgate.net N-methylation of these peptide inhibitors is a strategy used to prevent β-sheet stacking by interfering with the necessary intermolecular hydrogen bonds. researchgate.net The design principles from these peptidic and small molecule inhibitors, particularly those incorporating aromatic and benzyl functionalities, suggest that this compound could serve as a scaffold for developing new inhibitors of Aβ aggregation.

Based on a comprehensive search of scientific literature, there is currently no publicly available research data detailing the use of the specific chemical compound This compound as a chemical probe in in vitro biological studies. While the compound is cataloged in chemical databases such as PubChem (CID 293794) and has a registered CAS number (856848-50-5), published studies on its biological activity or its application in mechanistic investigations are not found in the available literature.

Therefore, it is not possible to generate an article with detailed research findings and data tables for the specified section "7.9. Chemical Probes in Biological Studies," as no such studies have been reported for this compound.

For context, scientific research has been conducted on structurally related, but distinct, compounds containing benzyl and pyridinyl moieties. For instance, various N-benzyl pyridinium derivatives have been investigated as potential inhibitors of acetylcholinesterase, and different pyridin-3-yl pyrimidines have been evaluated as Bcr-Abl inhibitors for their anticancer potential. nih.govphyschemres.org Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been studied for their antibacterial properties. nih.gov

However, the findings from these studies are specific to the complex structures investigated and cannot be extrapolated or attributed to the simpler secondary amine, this compound. The generation of a scientifically accurate article as requested is contingent on the existence of primary research data, which is absent for this particular compound.

Materials Science Applications

Development of New Nitrogen-Containing Materials

The synthesis of new polymers and materials rich in nitrogen is a burgeoning area of research, driven by the demand for materials with high thermal stability, specific energetic properties, and unique electronic characteristics. researchgate.net Benzyl-pyridin-3-ylmethyl-amine, with its inherent nitrogen content from the pyridine (B92270) ring and the amine linker, serves as a valuable monomer or structural component in the creation of such materials. The pyridine moiety provides a thermally stable aromatic core, while the amine group offers a reactive site for polymerization and functionalization. For instance, novel energetic nitrogen-rich polymers have been successfully synthesized using monomers containing 1,3,5-triazine (B166579) rings, demonstrating the utility of nitrogen-containing heterocycles in creating materials with tailored properties. researchgate.net The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal and chemical resistance, as well as specific optical and electronic functionalities.

Applications in Organic Light-Emitting Diodes (OLEDs)

The quest for efficient and durable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus in display and lighting technology. While direct applications of this compound in OLEDs are still under exploration, its structural components are found in molecules developed for this purpose. Compounds with aggregation-induced emission (AIE) characteristics, which often feature aromatic and heterocyclic rings, are promising candidates for OLEDs due to their high solid-state luminescence. For example, new AIE compounds derived from triphenylethylene (B188826) have been synthesized and shown to possess strong blue light emission and good thermal stability, with decomposition temperatures ranging from 432 to 534 °C. nih.gov The benzyl (B1604629) and pyridinyl groups in this compound can be integrated into larger, more complex molecules designed to exhibit similar properties, potentially serving as emitters or host materials in OLED devices.

Polymer Synthesis

The amine functionality in this compound makes it a prime candidate for various polymerization reactions. The secondary amine can participate in polycondensation and polyaddition reactions to form a wide range of polymers. For example, research on nitrogen-rich polymers has demonstrated the synthesis of novel materials through the polyaddition reactions of monomers containing amine groups with other reactive species. researchgate.net This suggests that this compound could be reacted with di- or poly-functional monomers, such as diisocyanates or diacyl chlorides, to produce polyureas or polyamides, respectively. The resulting polymers would incorporate the robust pyridine ring into their backbone, potentially imparting desirable properties such as high thermal stability and specific mechanical characteristics.

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The pyridine and amine groups in this compound make it an excellent candidate for a bidentate or tridentate ligand in MOF synthesis. The nitrogen atom of the pyridine ring and the nitrogen of the amine group can both coordinate to metal centers. The synthesis of iron(III) complexes with tridentate pyridyl and benzimidazolyl ligands has been reported, where the ligand coordinates to the metal center through its nitrogen atoms. rsc.org In these complexes, the iron(III) center possesses a rhombically distorted octahedral coordination. rsc.org This demonstrates the capability of pyridyl-amine structures to form stable complexes with metal ions, a fundamental requirement for the construction of robust MOFs. The use of this compound as a ligand could lead to the formation of MOFs with novel topologies and potential applications in gas storage, catalysis, and sensing.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. rsc.orgmdpi.com The structural features of this compound suggest its potential as a building block for AIE-active materials. The introduction of a benzyl group to a planar chromophore has been shown to be a successful strategy for creating AIE luminogens. rsc.org Furthermore, novel pyridine-based fluorescent compounds have been synthesized that exhibit AIE properties. beilstein-journals.org For instance, certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives show a significant enhancement in fluorescence in aqueous media due to aggregation. beilstein-journals.org These findings strongly suggest that derivatives of this compound, where the core structure can be functionalized with other aromatic or electron-rich/deficient groups, could exhibit AIE characteristics. The restriction of intramolecular rotations in the aggregated state, a key mechanism for AIE, could be facilitated by the steric hindrance provided by the benzyl and pyridinyl groups.

Electronic and Optical Materials

The combination of aromatic and heterocyclic rings in this compound endows it with interesting electronic and optical properties, making it a valuable component for the development of new electronic and optical materials. The study of related AIE compounds provides insights into the potential photophysical properties of materials derived from this compound. For example, triphenylethylene derivatives with AIE characteristics have been shown to have highest occupied molecular orbital (HOMO) energy levels between 5.61 and 5.66 eV and lowest unoccupied molecular orbital (LUMO)/HOMO energy gaps in the range of 3.18-3.22 eV. nih.gov These parameters are crucial for designing materials for electronic applications such as organic field-effect transistors (OFETs) and photovoltaics. The fluorescence properties of such materials are also of significant interest. Pyridine-based AIE luminogens have been reported with emission wavelengths in the visible spectrum, for example, at 545–546 nm in ethanol. beilstein-journals.org

Interactive Data Table: Spectroscopic Data of a Related Compound, N-(pyridin-3-ylmethyl)butan-1-amine

TechniqueKey Signals
¹H NMR (CDCl₃)Pyridine protons: Multiplet at δ 7.32 ppm (H-5), δ 7.71 ppm (H-4), and δ 8.45 ppm (H-6). Methylene (B1212753) linker: Singlet at δ 3.78 ppm (N–CH₂–Py). Butyl chain: Triplet at δ 0.88 ppm (CH₃), quintet at δ 1.52 ppm (CH₂), and triplet at δ 2.56 ppm (N–CH₂).
¹³C NMR (CDCl₃)Pyridine carbons: δ 123.5 (C-5), δ 136.9 (C-4), δ 149.9 (C-6). Aliphatic carbons: δ 26.3 (CH₂), δ 31.5 (CH₂), δ 46.7 (N–CH₂).
IRN–H stretch: 3300–3400 cm⁻¹. Aromatic C=C stretch: 1598 cm⁻¹. C–N stretch: 1215 cm⁻¹.
Mass SpectrometryMolecular ion: m/z 164.25. Fragmentation: Loss of butyl group (m/z 107). Pyridylmethyl ion (m/z 93).

Interactive Data Table: Photophysical Properties of Related Pyridine-Based AIE Luminogens beilstein-journals.org

CompoundSolventEmission Wavelength (nm)Fluorescence Enhancement Factor
N-methyl-4-((pyridin-2-yl)amino)maleimide derivative with BrAqueous Media-7.0
N-methyl-4-((pyridin-2-yl)amino)maleimide derivative with CF₃Aqueous Media-15.0
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivative 3aEthanol545-546-
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivative 3bEthanol545-546-
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivative 3aDichloromethane537-538-
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivative 3bDichloromethane537-538-

Future Research Directions and Unexplored Potential

Advanced Structure-Based Design and Optimization

The future of drug discovery for derivatives of Benzyl-pyridin-3-ylmethyl-amine will be heavily reliant on sophisticated computational techniques to guide the design and optimization of new chemical entities. Structure-based drug design (SBDD) and pharmacophore modeling stand out as pivotal strategies.

By leveraging X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound bound to a biological target, researchers can gain invaluable insights into the key molecular interactions driving its activity. This structural information is the foundation for iterative cycles of design, synthesis, and testing. For instance, understanding the precise binding mode would allow for the rational introduction of functional groups to enhance potency and selectivity. This approach has been successfully applied to design potent and selective inhibitors for various targets, including 17β-hydroxysteroid dehydrogenase type 3, based on a benzylamine (B48309) scaffold. nih.gov

Pharmacophore modeling, a computational method that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, offers a powerful complementary approach, especially in the absence of a target's crystal structure. dovepress.com By analyzing a set of known active molecules with similar core structures, a pharmacophore model can be generated to guide the design of novel compounds with improved properties. For pyridine-containing compounds, pharmacophore models have been successfully used to design vasorelaxant agents and phosphodiesterase 4 (PDE4) inhibitors. nih.govrsc.org These models can identify crucial features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that are critical for target engagement. nih.gov

Exploration of Novel Biological Targets

The structural motifs present in this compound—a benzyl (B1604629) group, a secondary amine, and a pyridine (B92270) ring—are prevalent in a vast array of biologically active molecules, suggesting a broad potential for this compound to interact with a variety of biological targets. Future research should venture beyond the obvious to identify novel and impactful therapeutic applications.

One promising avenue is the investigation of its potential as a modulator of enzymes involved in cancer and other diseases. For example, substituted benzylamine derivatives have shown potent and selective inhibitory activity against 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. nih.gov Furthermore, pyridine-based compounds have been designed as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation, making it an attractive target for cancer therapy. acs.org

Another area of significant interest is the central nervous system. The N-benzyl-pyridinium moiety has been a key component in the design of potent acetylcholinesterase (AChE) inhibitors, which are used in the management of Alzheimer's disease. nih.gov The structural similarity of this compound to these inhibitors suggests that it could serve as a scaffold for developing new agents targeting neurodegenerative disorders. The exploration of its activity at serotonin (B10506) receptors, such as the 5-HT2A/2C receptors, could also yield novel treatments for psychiatric conditions. nih.gov

Development of Advanced Synthetic Strategies for Complex Architectures

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic strategies is paramount. These methods should allow for the rapid and diverse functionalization of the core scaffold, enabling the creation of extensive libraries of analogs for biological screening.

Recent years have seen a surge in the development of powerful methods for the C-H functionalization of pyridines, which would allow for the direct modification of the pyridine ring in this compound. beilstein-journals.orgnih.gov These reactions, often catalyzed by transition metals, offer a more atom-economical and efficient alternative to traditional multi-step synthetic sequences. beilstein-journals.orgelsevierpure.com For instance, methods for the meta-selective C-H functionalization of pyridines are particularly valuable as they provide access to substitution patterns that are otherwise difficult to obtain. nih.gov

Furthermore, innovative approaches to the synthesis of benzylamines and substituted pyridines will be crucial. Modern techniques such as the de novo synthesis of highly substituted pyridines and novel catalytic methods for the N-alkylation of amines with alcohols provide efficient and environmentally friendly routes to these important structural motifs. nih.govillinois.eduorganic-chemistry.org The development of photochemical and organocatalytic methods for pyridine functionalization also presents exciting opportunities for creating complex and diverse molecular architectures. acs.org

Integration with Emerging Technologies in Chemical Research

The convergence of chemical research with emerging technologies promises to accelerate the discovery and development of new drugs based on the this compound scaffold. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of this process.

AI and ML algorithms can be employed for a wide range of applications, from predicting the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds to designing synthetic routes. researchgate.netjddtonline.infonih.govmdpi.com By training on vast datasets of chemical structures and biological data, these models can identify promising drug candidates with a higher probability of success, thereby reducing the time and cost of drug discovery. nih.gov

Q & A

Basic: What are the common synthetic routes for Benzyl-pyridin-3-ylmethyl-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves alkylation reactions between benzyl halides and pyridinylmethylamine derivatives. For example, Benzyl[(6-chloropyridin-3-yl)methyl]amine is synthesized via a base-mediated coupling of benzyl halides with (6-chloropyridin-3-yl)methanamine . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the amine product .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Validation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm amine proton environments (δ 2.8–3.5 ppm for –CH2_2NH–) and aromatic pyridine/benzyl signals .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 232.71 g/mol for Benzyl[(6-chloropyridin-3-yl)methyl]amine) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles and spatial arrangement .

Advanced: What strategies address stereochemical challenges in derivatives of this compound?

Methodological Answer:
Stereochemical control is critical for bioactive analogs. Approaches include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-benzylamines) to induce asymmetry.
  • Catalytic asymmetric synthesis : Pd-catalyzed cross-couplings or enzyme-mediated resolutions (e.g., lipases) .
  • Crystallographic analysis : SHELX-refined structures identify racemization risks during alkylation or reduction steps .

Advanced: How do researchers analyze conflicting biological activity data for pyridinylmethylamine derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., receptor binding vs. enzyme inhibition) require:

  • Dose-response profiling : IC50_{50} or EC50_{50} curves distinguish potency variations across assays .
  • Structural analogs : Compare substituent effects (e.g., 6-chloro vs. 6-methoxy groups) using molecular docking (AutoDock Vina) .
  • Meta-analysis : Cross-reference data from related compounds (e.g., Methyl-(4-pyridin-3-yl-benzyl)-amine) to identify structure-activity trends .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a scaffold for:

  • Receptor ligands : Modulating G-protein-coupled receptors (GPCRs) via pyridine-amine interactions .
  • Enzyme inhibitors : Targeting kinases or proteases through hydrogen bonding with the amine group .
  • Prodrug development : Functionalization of the benzyl group for enhanced bioavailability .

Advanced: What mechanistic insights guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:
Key considerations include:

  • Lipophilicity adjustments : Introducing trifluoromethyl or methoxy groups to modulate logP values (e.g., Benzenamine derivatives with –CF3_3 groups show improved membrane permeability) .
  • Metabolic stability : Cytochrome P450 assays identify vulnerable sites (e.g., benzyl C–H bonds prone to oxidation) .
  • Salt formation : Dihydrochloride salts (e.g., [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride) enhance aqueous solubility .

Basic: How are impurities or side-products characterized during synthesis?

Methodological Answer:
Impurity profiling involves:

  • HPLC-DAD/MS : Reverse-phase chromatography (C18 column) separates byproducts (e.g., unreacted benzyl halides) .
  • NMR kinetics : Track reaction progress in real-time to identify intermediates .
  • Theoretical calculations : DFT predicts side-product formation under varying pH or temperature .

Advanced: What advanced techniques resolve crystallographic ambiguities in amine derivatives?

Methodological Answer:

  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning via HKLF 5 format .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H···N hydrogen bonds) to validate packing models .
  • Synchrotron radiation : High-flux X-rays improve weak diffraction data for low-crystallinity samples .

Basic: What safety protocols are critical for handling pyridinylmethylamine derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid amine vapor exposure (e.g., Benzyl[(6-chloropyridin-3-yl)methyl]amine’s irritant properties) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact .
  • Waste disposal : Halogenated byproducts (e.g., 6-chloropyridine) require segregated halogen waste streams .

Advanced: How do computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Machine learning (ML) : Train models on Ugi reaction or C–N coupling datasets to forecast yields .
  • DFT transition-state analysis : Identify nucleophilic attack barriers in alkylation or acylation steps .
  • High-throughput screening (HTS) : Robotics test >100 conditions (solvent, catalyst) to optimize novel substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.